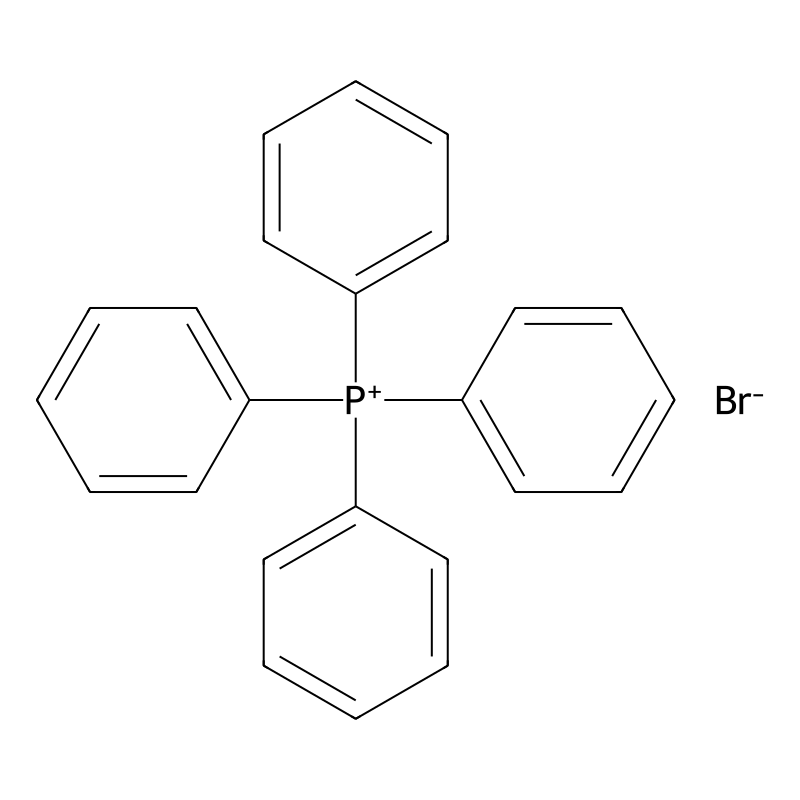

Tetraphenylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tetraphenylphosphonium bromide (Ph4PBr) is a bulky, highly lipophilic quaternary phosphonium salt primarily procured as a high-temperature phase-transfer catalyst (PTC), a selective precipitating agent for complex anions, and a crystallization aid. Unlike standard aliphatic ammonium salts, its rigid tetraphenyl framework and lack of beta-hydrogens impart exceptional thermal stability and distinct crystal packing properties[1]. These attributes make it a critical reagent for harsh industrial processes, trace-metal recovery from acidic leachates, and the isolation of moisture-sensitive organometallic complexes where conventional catalysts or extractants fail[2].

Replacing Ph4PBr with standard aliphatic ammonium salts like tetrabutylammonium bromide (TBAB) fails catastrophically in high-temperature or strongly basic environments due to rapid thermal degradation via Hofmann elimination [1]. While tetraphenylphosphonium chloride (TPPCl) shares the same cation, substituting the bromide for the chloride alters solubility profiles, hygroscopicity, and precipitation kinetics. The bromide salt typically provides superior crystal packing and lower moisture affinity, which is critical when isolating moisture-sensitive organometallic anions or executing quantitative trace-metal precipitation from harsh aqueous streams[2].

References

Thermal Stability and Resistance to Hofmann Elimination

Ph4PBr provides exceptional thermal stability for high-temperature reactions, exhibiting a decomposition point of 435 °C [1]. Because it lacks beta-hydrogens, it is entirely immune to Hofmann elimination. In direct contrast, standard aliphatic phase-transfer catalysts like tetrabutylammonium bromide (TBAB) undergo rapid E2 elimination and decompose at significantly lower temperatures (often >100 °C), rendering them ineffective for prolonged high-temperature or strongly basic processes [2].

| Evidence Dimension | Thermal decomposition onset and structural stability |

| Target Compound Data | Ph4PBr (Decomposition at 435 °C; immune to Hofmann elimination) |

| Comparator Or Baseline | TBAB (Decomposes at >100 °C via Hofmann elimination) |

| Quantified Difference | >300 °C higher thermal stability window for Ph4PBr. |

| Conditions | Thermogravimetric analysis (TGA) and basic reaction conditions. |

Enables continuous phase-transfer catalysis in high-temperature industrial syntheses without the need for constant catalyst replenishment.

Trace Precious Metal Precipitation Efficiency

In the recovery of precious metals from harsh e-waste leachates, Ph4PBr acts as a highly selective precipitating agent. It achieves 99% instantaneous precipitation of trace gold (down to 0.5 ppm) from acidic aqua regia solutions by forming the highly insoluble tetraphenylphosphonium tetrachloroaurate (TPPAuCl4) complex [1]. This provides a massive precipitation capacity of 466 mg/g, vastly outperforming standard liquid-liquid extraction methods that struggle with trace concentrations and require complex solvent handling [1].

| Evidence Dimension | Precipitation recovery efficiency of [AuCl4]- from aqua regia. |

| Target Compound Data | Ph4PBr (99% recovery at 0.5 ppm trace levels; 466 mg/g capacity). |

| Comparator Or Baseline | Standard liquid-liquid extraction (lower efficiency at trace levels, complex phase separation). |

| Quantified Difference | Near-quantitative (99%) instantaneous recovery even at ultratrace (0.5 ppm) concentrations. |

| Conditions | Acidic aqua regia leachate from waste CPU pins. |

Provides a robust, scalable, and highly selective method for precious metal recovery without relying on volatile organic solvents.

Catalytic Rate Acceleration in Nucleophilic Fluorination

Ph4PBr significantly accelerates the kinetics of nucleophilic aromatic substitution (SNAr) reactions. When used as a phase-transfer catalyst with potassium fluoride (KF), Ph4PBr drastically enhances the nucleophilicity of the fluoride ion in non-dipolar aprotic solvents [1]. This allows for the high-yielding fluorination of electron-deficient arenes under much milder conditions than the forcing temperatures (>130 °C) typically required for uncatalyzed halex reactions or those using less thermally stable aliphatic ammonium salts [2].

| Evidence Dimension | Reaction conditions and rate acceleration for SNAr fluorination. |

| Target Compound Data | KF + Ph4PBr catalyst (High yield under milder, catalyzed conditions). |

| Comparator Or Baseline | Uncatalyzed KF or KF + aliphatic PTCs (Require >130 °C, prone to decomposition). |

| Quantified Difference | Significant reduction in required reaction temperature and suppression of side-product formation. |

| Conditions | Solid-liquid phase-transfer catalysis in non-dipolar aprotic solvents. |

Reduces energy consumption and improves product purity in the industrial synthesis of fluoroaromatic pharmaceutical intermediates.

High-Temperature Phase-Transfer Catalysis

Ideal for etherifications, esterifications, and nucleophilic fluorinations requiring elevated temperatures (>100 °C) or strong bases where standard aliphatic ammonium catalysts degrade via Hofmann elimination [1].

Precious Metal and Radionuclide Recovery

Highly recommended for the quantitative precipitation of complex anions, such as [AuCl4]- from e-waste leachates or [TcO4]- from nuclear waste streams, due to its exceptional ion-association properties and stability in harsh acids [2].

Isolation of Organometallic Anions

Serves as a bulky, rigid counterion to crystallize and stabilize reactive or low-melting anionic complexes, facilitating structural characterization and long-term storage where aliphatic salts typically yield intractable oils [3].

References

- [1] Accounts of Chemical Research. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS 2020, 53, 10, 2358–2371.

- [2] Industrial & Engineering Chemistry Research. Sequential Precipitation-Assisted Selective Recovery of Gold and Copper from E-Waste. ACS 2025.

- [3] Wang, Y., et al. Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. Crystals 2017, 7(6), 154.

Related CAS

GHS Hazard Statements

H315 (59.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (58.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.